molecular formula C25H28N4O4S2 B2422332 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 681181-48-6

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2422332
CAS RN: 681181-48-6
M. Wt: 512.64
InChI Key: UXWBQXKIOMCNSQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a thienopyridine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves several steps, including the formation of the thienopyridine ring and the attachment of the various substituents. One possible method could involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecule contains a thienopyridine core, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes at least one atom that is not carbon. In this case, the ring includes sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups it contains. For example, the sulfamoyl and carboxamide groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar carboxamide and sulfamoyl groups could impact its solubility .

Scientific Research Applications

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of pharmaceuticals. Heterocyclic compounds are a rich source of medicinal agents, and the unique structure of this compound could offer interesting biological activities .

properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-3-14-29-15-13-20-21(16-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(2)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWBQXKIOMCNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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